molecular formula C18H16N4O5S B2778038 3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920399-91-3

3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2778038
CAS RN: 920399-91-3
M. Wt: 400.41
InChI Key: VNBQUMMZTBVOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Appearance : White crystalline solid .

Molecular Structure Analysis

The molecular structure of 3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide consists of a pyridazinone core with a phenyl group and a sulfonamide moiety attached. The compound’s molecular formula is C18H16N4O5S . The structural arrangement plays a crucial role in its biological activity.


Physical And Chemical Properties Analysis

  • Solubility : Solubility data and solution thermodynamic properties have been studied for related cardiovascular agents . Further investigations are needed for this specific compound.
  • Solid Phases : No transformation into solvates/hydrates/polymorphs has been observed after equilibrium .
  • Cytotoxicity : Preliminary results indicate that the compound is non-toxic to human cells .

Scientific Research Applications

Structural Analysis

The structure of 3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide and similar compounds has been extensively studied. For instance, Główka, Olubek, and Olczak (1995) analyzed the structure of a related compound, noting the characteristic features of benzenesulfonamide derivatives and how the N-phenyl rings are twisted with respect to the benzene ring of the phenylsulfonamide group (Główka et al., 1995).

Synthesis and Characterization

Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives and characterized them using various spectroscopic techniques, including FT-IR, 1H, and 13C NMR. These studies help in understanding the molecular geometry and chemical properties of such compounds (Demircioğlu et al., 2018).

Chemical Synthesis and Applications

Bouillon et al. (2008) reported the synthesis of 2H-indazoles 1-oxides and 2H-indazoles from similar benzenesulfonamide compounds, highlighting the importance of these compounds in chemical synthesis and potential pharmaceutical applications (Bouillon et al., 2008).

Antimicrobial Activity

Sarvaiya, Gulati, and Patel (2019) explored the antimicrobial activity of compounds derived from benzenesulfonamides, indicating the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).

Crystal Structure and Hydrogen Bonding

Wzgarda-Raj et al. (2022) examined the crystal structure of cocrystals containing benzenesulfonamide derivatives, focusing on the hydrogen-bonding interactions, which are crucial for understanding the chemical and physical properties of these compounds (Wzgarda-Raj et al., 2022).

properties

IUPAC Name

3-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c23-22(24)15-7-4-8-16(13-15)28(25,26)19-11-12-27-18-10-9-17(20-21-18)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBQUMMZTBVOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.